molecular formula C17H14ClN3O2S B3725077 N~1~-(3-CHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]PROPANAMIDE

N~1~-(3-CHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]PROPANAMIDE

Cat. No.: B3725077
M. Wt: 359.8 g/mol
InChI Key: OSKIGKVUXHRNKN-UHFFFAOYSA-N
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Description

N~1~-(3-CHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]PROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a quinazolinyl moiety, and a propanamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the quinazolinyl moiety. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, and the final step involves the formation of the propanamide linkage through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-CHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinyl moiety to its dihydro form.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolines, and substituted chlorophenyl derivatives. These products can have different properties and applications depending on the specific reaction conditions.

Scientific Research Applications

N~1~-(3-CHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-CHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The quinazolinyl moiety is known to interact with enzymes and receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways.

Comparison with Similar Compounds

N~1~-(3-CHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]PROPANAMIDE can be compared with other similar compounds, such as:

    N-(3-CHLORO-4-METHYLPHENYL)-1-NAPHTHAMIDE: This compound has a similar chlorophenyl group but differs in its naphthamide structure.

    Quinazolinyl derivatives: These compounds share the quinazolinyl moiety but may have different substituents and properties.

The uniqueness of N1-(3-CHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c1-10(15(22)19-12-6-4-5-11(18)9-12)24-17-20-14-8-3-2-7-13(14)16(23)21-17/h2-10H,1H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKIGKVUXHRNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)Cl)SC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(3-CHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]PROPANAMIDE
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N~1~-(3-CHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]PROPANAMIDE
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N~1~-(3-CHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]PROPANAMIDE
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N~1~-(3-CHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]PROPANAMIDE
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N~1~-(3-CHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]PROPANAMIDE

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